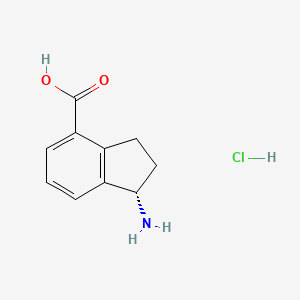
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of indene derivatives. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the indene structure, with the hydrochloride salt form providing increased stability and solubility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indene or substituted indene as the starting material.
Functional Group Modifications: The indene ring undergoes functional group modifications to introduce the amino and carboxylic acid groups. This can involve multiple steps, including nitration, reduction, and carboxylation reactions.
Hydrochloride Formation: The final step involves converting the carboxylic acid group into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods:
Batch Processing: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained.
Purification: The product is purified using crystallization techniques to remove impurities and obtain the desired hydrochloride salt form.
Types of Reactions:
Oxidation: The indene ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert functional groups, such as converting nitro groups to amino groups.
Substitution: Substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for oxidation reactions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) are often used for reduction reactions.
Substitution: Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized indene derivatives, such as indene-4-carboxylic acid.
Reduction Products: Reduced derivatives, such as amino-indene derivatives.
Substitution Products: Substituted indene derivatives with different alkyl or aryl groups.
科学研究应用
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Indole Derivatives: Indole and its derivatives share structural similarities with indene derivatives and have similar biological activities.
Benzene Derivatives: Benzene and its derivatives are also structurally related and have applications in various fields.
Uniqueness: (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts, which enhances its solubility and stability.
属性
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNRPUNHLFSSX-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)



![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)






